2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide
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Overview
Description
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide is not fully understood. However, it has been found to modulate various signaling pathways, including the NF-κB pathway and the MAPK pathway. It has also been found to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase antioxidant activity and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide in lab experiments is its potential to modulate various signaling pathways and exhibit multiple biochemical and physiological effects. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the study of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use in the treatment of neurodegenerative diseases and other conditions associated with inflammation and oxidative stress. Additionally, its potential as a lead compound for the development of new drugs could be explored.
Synthesis Methods
The synthesis of 2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide involves the reaction of 4-isopropyl-3-methylphenol with thionyl chloride, followed by the addition of 5-methyl-[1,3,4]thiadiazol-2-amine. The resulting intermediate is then reacted with acetyl chloride to obtain the final product.
Scientific Research Applications
2-(4-Isopropyl-3-methyl-phenoxy)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)13-6-5-12(7-10(13)3)20-8-14(19)16-15-18-17-11(4)21-15/h5-7,9H,8H2,1-4H3,(H,16,18,19) |
InChI Key |
FJGZTXVTQXMWSP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN=C(S2)C)C(C)C |
Origin of Product |
United States |
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